
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-azatricyclo[9400,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may require further research to fully elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 13-nitro-2-oxa-9-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene
- 10-oxo-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid
Uniqueness
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is unique due to its specific bromine substitution and carboxamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H11BrN2O |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
11-bromobenzo[b][1]benzazepine-5-carboxamide |
InChI |
InChI=1S/C15H11BrN2O/c16-18-13-7-3-1-5-10(13)9-12(15(17)19)11-6-2-4-8-14(11)18/h1-9H,(H2,17,19) |
Clave InChI |
CRLWREAZSMGMCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
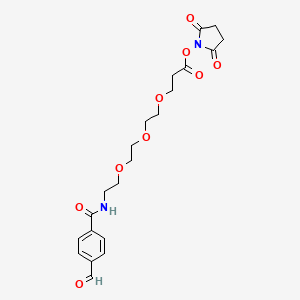
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
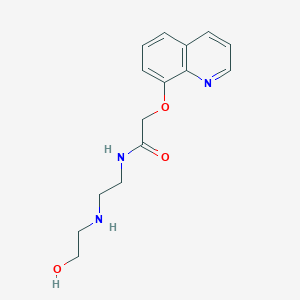
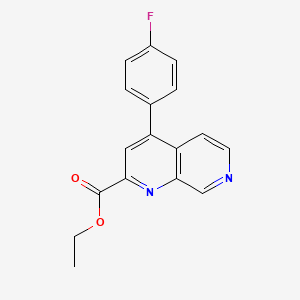
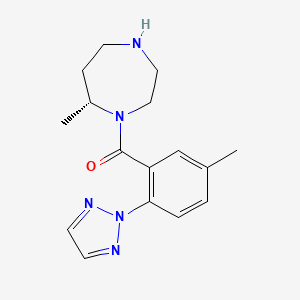
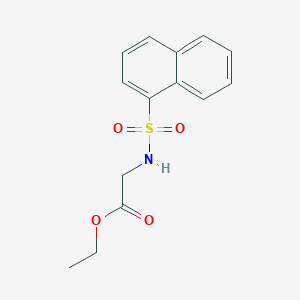
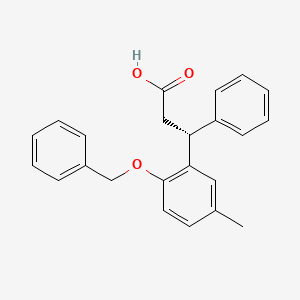
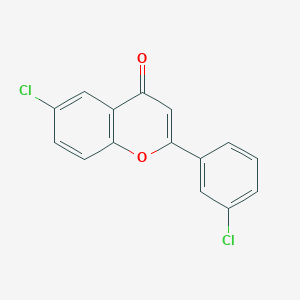
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
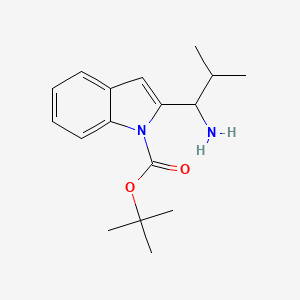
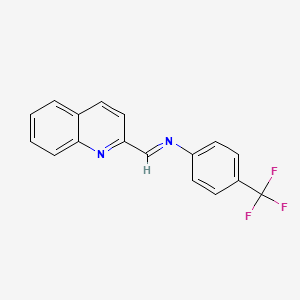
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
